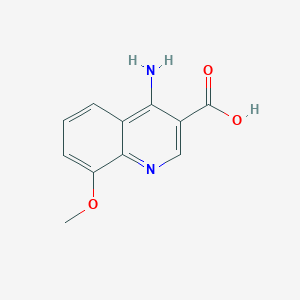

4-アミノ-8-メトキシキノリン-3-カルボン酸

説明

4-Amino-8-methoxyquinoline-3-carboxylic acid is a chemical compound that is offered by various chemical suppliers for experimental and research use . Its molecular formula is C11H10N2O3 .

Synthesis Analysis

Quinoline, the core structure of 4-Amino-8-methoxyquinoline-3-carboxylic acid, has versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of 4-Amino-8-methoxyquinoline-3-carboxylic acid consists of a quinoline core with an amino group at the 4-position and a methoxy group at the 8-position . The carboxylic acid group is attached to the 3-position of the quinoline ring .Chemical Reactions Analysis

Quinoline and its analogs, including 4-Amino-8-methoxyquinoline-3-carboxylic acid, have been the subject of numerous studies due to their wide range of biological and pharmaceutical activities . They can undergo various chemical reactions, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis

Amino acids, including 4-Amino-8-methoxyquinoline-3-carboxylic acid, are generally colorless, crystalline solids . They have high melting points, are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol . Amino acids are also amphoteric in nature, meaning they can act as both acids and bases due to the presence of both amine and carboxylic groups .科学的研究の応用

有機合成

キノリン誘導体は、生理的条件や食品添加物において有用な鮮明な比色反応と蛍光反応を示すため、有機合成において頻繁に使用されます .

ナノテクノロジー

キノリン誘導体を含むカルボン酸は、ポリマーナノマテリアルの製造における用途を有する、カーボンナノチューブの表面改質を支援することが報告されています .

医薬品化学

キノリンは、抗マラリア、抗菌、抗がん特性など、さまざまな生物学的活性を示しています。 キノリンは、しばしば創薬におけるリード化合物として使用されます .

天然物の構造修飾

キノリン化合物由来のアミノ酸を含むアミノ酸は、ヒト腫瘍細胞株に対する活性を高めるために、ジンセノサイドなどの天然物に導入されてきました .

作用機序

While the specific mechanism of action for 4-Amino-8-methoxyquinoline-3-carboxylic acid is not mentioned in the search results, it’s worth noting that similar compounds, such as tranexamic acid, work as antifibrinolytics . Tranexamic acid, a synthetic analog of the amino acid lysine, serves as an antifibrinolytic by reversibly binding four to five lysine receptor sites on plasminogen . This decreases the conversion of plasminogen to plasmin, preventing fibrin degradation and preserving the framework of fibrin’s matrix structure .

将来の方向性

4-Amino-8-methoxyquinoline-3-carboxylic acid is currently offered by various chemical suppliers for experimental and research use . The future directions of this compound will likely depend on the results of ongoing and future research studies. It’s important to note that the specific future directions for this compound were not found in the search results.

特性

IUPAC Name |

4-amino-8-methoxyquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-8-4-2-3-6-9(12)7(11(14)15)5-13-10(6)8/h2-5H,1H3,(H2,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCXQCSUKAOKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C(C(=CN=C21)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652857 | |

| Record name | 4-Amino-8-methoxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1018127-99-5 | |

| Record name | 4-Amino-8-methoxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

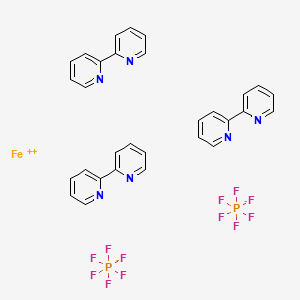

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

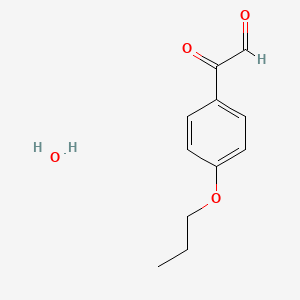

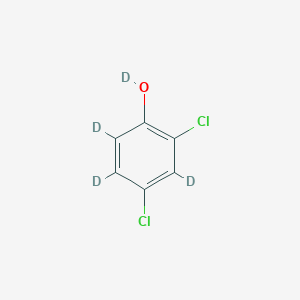

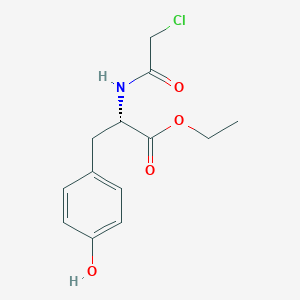

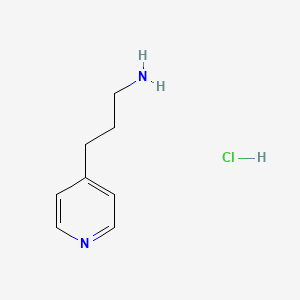

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline-2-14C](/img/structure/B1499918.png)

![3,4,8-Trimethyl(214C)imidazolo[4,5-f]quinoxalin-2-amine](/img/structure/B1499926.png)

![3,4,5-Trihydroxy-6-[(5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8(13),9,11,15,17-hexaen-11-yl)oxy]oxane-2-carboxylic acid](/img/structure/B1499927.png)